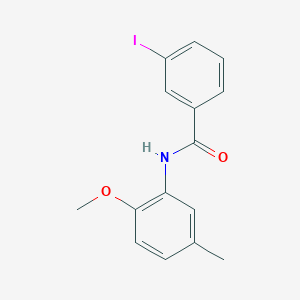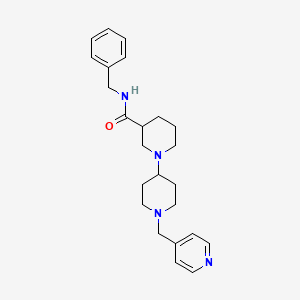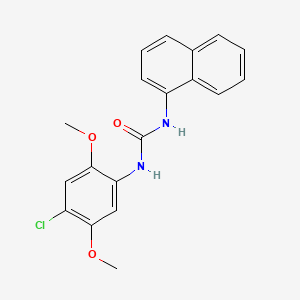
3-iodo-N-(2-methoxy-5-methylphenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-iodo-N-(2-methoxy-5-methylphenyl)benzamide, also known as IMB-3I, is a compound that has gained attention in the scientific community due to its potential as a therapeutic agent. This compound has been shown to have various pharmacological effects, including anti-inflammatory and anti-cancer properties.
Mecanismo De Acción
The exact mechanism of action of 3-iodo-N-(2-methoxy-5-methylphenyl)benzamide is not fully understood. However, studies have shown that this compound can inhibit the activity of certain enzymes and signaling pathways that are involved in inflammation and cancer cell proliferation. This compound has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. Additionally, this compound has been shown to induce apoptosis in cancer cells and inhibit cancer cell proliferation. In animal studies, this compound has been shown to have anti-inflammatory effects and can reduce the severity of inflammation in models of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3-iodo-N-(2-methoxy-5-methylphenyl)benzamide in lab experiments is its potential therapeutic application in various diseases. Additionally, this compound has been shown to have low toxicity in animal studies. However, one limitation of using this compound in lab experiments is the lack of understanding of its exact mechanism of action. Additionally, further studies are needed to investigate the safety and efficacy of this compound in humans.
Direcciones Futuras
There are several future directions for research on 3-iodo-N-(2-methoxy-5-methylphenyl)benzamide. One area of interest is investigating its potential use in treating neurodegenerative diseases such as Alzheimer's disease. Additionally, further studies are needed to investigate the safety and efficacy of this compound in humans. Other future directions include investigating the potential use of this compound in combination with other therapeutic agents and investigating its potential use in other diseases such as autoimmune diseases.
In conclusion, this compound is a compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound has been shown to have various pharmacological effects, including anti-inflammatory and anti-cancer properties. While further research is needed to fully understand its mechanism of action and potential therapeutic applications, this compound has the potential to be a valuable therapeutic agent in various diseases.
Métodos De Síntesis
The synthesis method for 3-iodo-N-(2-methoxy-5-methylphenyl)benzamide involves a series of chemical reactions. The starting material is 2-methoxy-5-methylbenzoic acid, which is reacted with thionyl chloride to form 2-methoxy-5-methylbenzoyl chloride. This intermediate is then reacted with 3-iodoaniline to form this compound. The purity of the final product can be confirmed using analytical techniques such as NMR spectroscopy and mass spectrometry.
Aplicaciones Científicas De Investigación
3-iodo-N-(2-methoxy-5-methylphenyl)benzamide has been shown to have potential therapeutic applications in various diseases. Studies have shown that this compound has anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines. Additionally, this compound has been shown to have anti-cancer properties and can induce apoptosis in cancer cells. This compound has also been investigated for its potential use in treating neurodegenerative diseases such as Alzheimer's disease.
Propiedades
IUPAC Name |
3-iodo-N-(2-methoxy-5-methylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14INO2/c1-10-6-7-14(19-2)13(8-10)17-15(18)11-4-3-5-12(16)9-11/h3-9H,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFEQCPUPWCQXPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C2=CC(=CC=C2)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14INO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[3-(2-isoxazolidinyl)propanoyl]-N-[2-(3-pyridinyloxy)phenyl]-3-piperidinecarboxamide](/img/structure/B6099294.png)


![1-{2-[2-(4-fluorophenyl)-1-pyrrolidinyl]-2-oxoethyl}-5-methyl-3-(trifluoromethyl)-1H-pyrazole](/img/structure/B6099318.png)

![1-(4-methoxyphenyl)-4-oxo-N-[2-phenyl-2-(1-piperidinyl)ethyl]-1,4-dihydro-3-pyridazinecarboxamide](/img/structure/B6099328.png)

![[1-[4-(benzyloxy)-3-methoxybenzyl]-4-(tetrahydro-2H-pyran-2-ylmethyl)-4-piperidinyl]methanol](/img/structure/B6099342.png)
![3-(2-methyl-6-oxo-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl)propanoic acid](/img/structure/B6099346.png)
![1-(2-ethoxyphenyl)-2-[3-(1-methyl-1H-pyrazol-4-yl)propanoyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B6099350.png)


![2-methyl-6-{1-[(5-methyl-3-phenylisoxazol-4-yl)carbonyl]piperidin-4-yl}pyrimidin-4(3H)-one](/img/structure/B6099378.png)
![3-[2-(2,6-difluorophenyl)ethyl]-1-(2,2-dimethylpropanoyl)piperidine](/img/structure/B6099381.png)